molecular formula C15H23ClN4OS B6025884 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride

6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B6025884
M. Wt: 342.9 g/mol
InChI Key: BXRYDAHJYXHUCA-UHFFFAOYSA-N
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Description

6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with ethyl, methyl, and morpholin-4-ylethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of ethyl and methyl groups through alkylation reactions.

    Attachment of the Morpholin-4-ylethyl Group: This is achieved through nucleophilic substitution reactions, where the morpholine derivative is introduced.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine
  • 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[3,2-d]pyrimidin-4-amine
  • 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-5-amine

Uniqueness

The uniqueness of 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of the morpholin-4-ylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS.ClH/c1-3-12-10-13-14(17-11(2)18-15(13)21-12)16-4-5-19-6-8-20-9-7-19;/h10H,3-9H2,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRYDAHJYXHUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCCN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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